molecular formula C13H16ClNO B11775834 5'-Chloro-2'-(1-piperidyl)acetophenone

5'-Chloro-2'-(1-piperidyl)acetophenone

Cat. No.: B11775834
M. Wt: 237.72 g/mol
InChI Key: JRIFBBSINJYDCP-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Halogenated and Piperidyl-Substituted Acetophenones in Synthetic and Medicinal Chemistry Research

The scientific importance of a molecule like 5'-Chloro-2'-(1-piperidyl)acetophenone can be understood by analyzing its two primary structural features: the halogenated acetophenone (B1666503) skeleton and the piperidine (B6355638) ring.

Halogenated Acetophenones: Acetophenone, the simplest aromatic ketone, and its derivatives are versatile precursors in organic synthesis, serving as foundational materials for a wide array of more complex molecules, including many heterocyclic compounds. mdpi.comresearchgate.netmdpi.com The introduction of halogen atoms, such as chlorine, onto the acetophenone scaffold significantly modifies its chemical properties and biological potential. nih.gov Halogenation can influence molecular interactions and is a common strategy in medicinal chemistry to enhance the efficacy of drug candidates. nih.gov For instance, halogenated acetophenones are key intermediates in the synthesis of various pharmacologically active compounds. researchgate.netresearchgate.net α-Haloketones, in particular, are crucial precursors for building N-, S-, and O-heterocycles, some of which are components of major pharmaceutical drugs. mdpi.com The presence of a chlorine atom can alter the electronic nature of the aromatic ring and provide a site for further chemical modification, making these compounds valuable in synthetic chemistry. google.com

The combination of a halogenated aromatic ketone with a piperidine ring, as seen in this compound, creates a molecular architecture with significant potential for investigation in drug discovery and materials science.

Overview of Research Trajectories for this compound and Related Structures

While specific studies on this compound are limited, the research trajectories for this compound can be inferred from established synthetic methodologies and the known applications of structurally similar molecules.

Synthetic Pathways: A plausible synthetic route for this compound would likely involve a nucleophilic aromatic substitution reaction. A common method for creating similar aryl-piperidine bonds is the reaction of a halogenated acetophenone with piperidine. For example, the related compound 2'-(1-Piperidinyl)acetophenone is synthesized by reacting 2'-Fluoroacetophenone (B1202908) with piperidine in the presence of a base like potassium carbonate. chemicalbook.com A similar approach could presumably be used, starting with an appropriately substituted dichloro- or chloro-fluoro-acetophenone to yield the target compound.

Table 1: Potential Synthesis of 2'-(Aryl)-piperidyl Acetophenones A generalized reaction based on known synthesis of related compounds.

Starting MaterialReagentProduct
2'-FluoroacetophenonePiperidine2'-(1-Piperidinyl)acetophenone
2',5'-Dichloroacetophenone (B105169)PiperidineThis compound

Potential Research Applications: The research directions for this compound can be projected based on the biological activities observed in related structures.

Anticancer Research: A compound known as NSC-135758, which is chemically named 2,5-Piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride, has been shown to inhibit DNA synthesis in tumor cells, indicating that the chloro-piperidyl moiety can be part of a cytotoxic agent. nih.gov This suggests that this compound could be investigated as a scaffold for new anticancer agents.

Antimalarial Agents: Researchers have synthesized and studied [(7-chloroquinolin-4-yl)amino]acetophenones, which combine a chloro-substituted heterocyclic system with an acetophenone unit. nih.govresearchgate.net These compounds have shown promising antimalarial activity, indicating that the combination of a chlorinated ring and an acetophenone structure is a valid strategy for developing antiparasitic drugs. nih.gov

CNS Drug Discovery: Given the prevalence of the piperidine ring in CNS drugs, including antipsychotics and treatments for neurodegenerative diseases, this compound could serve as a starting point for developing novel agents targeting receptors or enzymes in the central nervous system. encyclopedia.pubpmarketresearch.com

The research on this and related molecular structures is propelled by the continual search for novel chemical entities with improved therapeutic profiles. The convergence of a halogenated aromatic system and a piperidine heterocycle within a single, relatively simple molecule makes this compound a compound of potential interest for future synthetic and medicinal chemistry studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1-(5-chloro-2-piperidin-1-ylphenyl)ethanone

InChI

InChI=1S/C13H16ClNO/c1-10(16)12-9-11(14)5-6-13(12)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

JRIFBBSINJYDCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)N2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 1 Piperidyl Acetophenone and Its Derivatives

Established Synthetic Routes to the Core 5'-Chloro-2'-(1-piperidyl)acetophenone Scaffold

The formation of the this compound structure relies on established organic reactions that either build upon a pre-existing acetophenone (B1666503) core or assemble it through key bond-forming strategies.

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as a substituted benzaldehyde. wikipedia.org This reaction, a type of crossed aldol (B89426) condensation, is most frequently used to prepare chalcones from acetophenones and aryl aldehydes. taylorandfrancis.com

The reaction is typically catalyzed by a base (e.g., NaOH, KOH, Ba(OH)₂) or an acid. taylorandfrancis.comresearchgate.net While not a direct method for synthesizing the this compound scaffold itself, the Claisen-Schmidt condensation is a crucial tool for derivatizing such acetophenones. Once the core scaffold is formed, its acetyl group can react with various aromatic aldehydes to produce a diverse range of chalcone-like structures, which are valuable intermediates in their own right. researchgate.netwisdomlib.org Modern variations of this reaction utilize green chemistry principles, such as using water/ethanol solvent systems or solvent-free grinding techniques to improve yields and environmental friendliness. researchgate.netnih.gov

Catalyst/ConditionDescriptionTypical ReactantsAdvantages
Aqueous NaOH or KOHClassical method involving strong base catalysis, often requiring heating over several hours. taylorandfrancis.comSubstituted Acetophenone, Aromatic AldehydeWell-established, widely used.
Anhydrous Ba(OH)₂, KOH, or I₂ (Grinding)A solvent-free mechanochemical approach that proceeds by grinding the reactants together. researchgate.netAryl Aldehydes, AcetophenonesHigh yields, environmentally friendly, simple work-up. researchgate.net
K₂CO₃ in H₂O/EtOHA green chemistry approach using a mild base in an aqueous-organic solvent mixture at room temperature. nih.govAcetophenone, Aromatic Aldehydes, AcetoacetanilideShort reaction time, high efficiency, no column chromatography needed. nih.gov
Sonochemical IrradiationUses ultrasound waves in conjunction with a basic activated carbon catalyst to enhance reaction rates and yields.Benzaldehyde, AcetophenoneSignificant enhancement in yield, green method.

The introduction of the piperidine (B6355638) moiety at the 2'-position of the chloroacetophenone ring is a key step in forming the target compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a precursor such as 2',5'-dichloroacetophenone (B105169) is reacted with piperidine. The piperidine acts as a nucleophile, displacing the chlorine atom at the 2'-position. The reaction is facilitated by the electron-withdrawing acetyl group, which activates the ortho and para positions towards nucleophilic attack.

Analogous amination strategies have been documented for the synthesis of various 2-aminoacetophenone derivatives. These methods often start with an ortho-substituted acetophenone, such as an ortho-halogenated or ortho-nitroacetophenone, and introduce the amino group through substitution or reduction. guidechem.com For instance, the synthesis of 2-aminoacetophenone from ortho-halogenated acetophenones via an amino substitution provides a direct parallel to the synthesis of the target compound. guidechem.com

Starting MaterialReagentReaction TypeComment
2',5'-DichloroacetophenonePiperidineNucleophilic Aromatic Substitution (SNAr)Direct route to the target compound.
Ortho-halogenated acetophenoneAmmonia or other aminesAmino Substitution guidechem.comA general strategy for producing 2'-aminoacetophenone derivatives. guidechem.com
Ortho-nitroacetophenoneReducing agent (e.g., H₂, Pd/C)Nitro Reduction guidechem.comAn indirect method where a nitro group is first introduced and then reduced. guidechem.com
3,5-DimethoxyanilineAcetyl Chloride with SnCl₄Friedel-Crafts Acylation mdpi.comUsed to synthesize amino dimethoxyacetophenones, which are versatile building blocks. mdpi.com

Once synthesized, amino acetophenones like this compound serve as valuable building blocks in diversity-oriented synthesis (DOS). mdpi.com This strategy aims to create libraries of structurally diverse molecules from a common starting compound. mdpi.com For example, 2-aminoacetophenones can be used to construct a variety of natural product analogs, including flavones, coumarins, and quinolones. mdpi.com

One advanced protocol involves the reaction of a 2-aminoacetophenone with an aroyl chloride to form an amide, which can then undergo intramolecular cyclization to yield 2-aryl-4-quinolones. mdpi.com This highlights how the core scaffold can be elaborated into more complex heterocyclic systems, which are frequently studied as lead compounds in drug discovery. mdpi.com

Exploration of Intramolecular and Intermolecular Chemical Transformations

The reactivity of this compound is dictated by its key functional groups: the acetophenone moiety and the chloro-substituted aromatic ring.

Oxidation and reduction reactions, or redox reactions, involve the transfer of electrons between chemical species, leading to a change in oxidation state. libretexts.orgkhanacademy.org Oxidation can be defined as the loss of electrons or an increase in oxidation number, while reduction is the gain of electrons or a decrease in oxidation number. fiveable.me

The ketone functional group of the acetophenone moiety is readily susceptible to reduction. The carbonyl group can be reduced to a secondary alcohol using a variety of reducing agents. This transformation involves the gain of hydrogen atoms across the C=O double bond. libretexts.org Common laboratory reducing agents for this purpose are metal hydrides.

Reducing AgentTypical Reaction ConditionsProduct
Sodium borohydride (NaBH₄)Methanol or ethanol as solvent, room temperature.1-(5-chloro-2-(piperidin-1-yl)phenyl)ethan-1-ol
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup.1-(5-chloro-2-(piperidin-1-yl)phenyl)ethan-1-ol
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Pressurized H₂ gas, metal catalyst.1-(5-chloro-2-(piperidin-1-yl)phenyl)ethan-1-ol

The oxidation of the acetophenone moiety is less straightforward. Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, but this is a destructive process that would break apart the desired molecular structure.

The chloro group at the 5'-position of the aromatic ring can be replaced by other nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction typically proceeds via a stepwise addition-elimination mechanism. nih.gov The nucleophile first attacks the carbon atom bearing the chloro group, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing acetyl group at the 1'-position. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

The reactivity of the chloro group is significantly enhanced by the presence of the strongly electron-withdrawing acetyl group in the para position. This activation makes the SNAr reaction a viable pathway for introducing a wide range of functional groups at the 5'-position, further diversifying the molecular scaffold.

NucleophilePotential Product (at 5'-position)
Methoxide (CH₃O⁻)Methoxy group
Hydroxide (OH⁻)Hydroxy group
Thiolates (RS⁻)Thioether group
Cyanide (CN⁻)Cyano group
Azide (N₃⁻)Azido group

Derivatization and Hybrid Compound Synthesis for Structure-Function Exploration

The strategic modification of a lead compound is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-function relationships. For a core structure like this compound, derivatization and the synthesis of hybrid compounds are powerful approaches to enhance potency, improve selectivity, and elucidate the molecular interactions governing its biological activity. This involves chemically modifying specific sites on the acetophenone scaffold or combining it with other known pharmacophores to create novel molecular entities with potentially synergistic or enhanced effects.

One prominent strategy is the creation of hybrid molecules that merge the acetophenone core with other biologically active moieties. This approach is exemplified in the design of acetophenone/piperazin-2-one (APPA) hybrids as potential anti-cancer agents. nih.gov Researchers have designed and synthesized hybrid compounds based on key pharmacophores from established anti-breast cancer drugs. nih.gov By combining the acetophenone structure with a piperazin-2-one fragment, novel compounds have been developed and evaluated for their antiproliferative activity. This research has shown that specific hybrids can exhibit significant activity and high selectivity against certain cancer cell lines, such as triple-negative breast cancer (TNBC) cells. nih.gov The functional activity of these hybrids is often linked to their ability to cause DNA damage in cancer cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of Acetophenone/Piperazin-2-one Hybrid
CompoundTarget Cell LineIC₅₀ (μM)Reference
APPA Hybrid 1jMDA-MB-468 (TNBC)6.50 nih.gov

Another innovative approach to derivatization involves using "click chemistry" to create acetophenone–triazole hybrids. nih.gov This method allows for the efficient combination of acetophenones with other chemical substrates through a stable 1,2,3-triazole ring. nih.gov This strategy has been employed to generate libraries of new hybrid compounds for screening against various biological targets, including those relevant to marine biofouling. nih.gov The resulting hybrids have been evaluated for their ability to inhibit the settlement of macrofouling species and the growth of biofilm-forming marine microorganisms. nih.gov

Furthermore, derivatization of analogous chloro-substituted heterocyclic cores has proven effective in targeting specific cellular pathways, such as mutant EGFR/BRAF, which are crucial in several malignancies. mdpi.com In this context, new series of 5-chloro-indole-2-carboxylate derivatives bearing piperidinyl and pyrrolidinyl moieties have been synthesized. mdpi.com These modifications are designed to probe interactions within the active sites of target enzymes. The resulting derivatives have shown significant antiproliferative activity, with some compounds exhibiting potent inhibition of EGFR and BRAF enzymes, in some cases surpassing the potency of reference drugs like erlotinib. mdpi.com The structure-activity relationship evaluation reveals that the position and nature of the heterocyclic substituent (e.g., piperidinyl group) play a critical role in determining the inhibitory potency and selectivity. mdpi.com

Table 2: EGFR Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives
CompoundSubstituent (R)IC₅₀ (nM)Reference
3bp-pyrrolidin-1-yl74 mdpi.com
3em-piperidin-1-yl68 mdpi.com
Erlotinib (Reference)-80 mdpi.com

The synthesis of compound libraries from a common chloro-phenyl precursor is another effective method for structure-function exploration. For instance, derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been created to explore their potential as antioxidants. mdpi.com By reacting the core structure with various reagents, a range of derivatives, including those containing 1,3,4-oxadiazole and different carboxamide moieties, can be generated and screened for biological activity. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5'-Chloro-2'-(1-piperidyl)acetophenone, ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the substituted benzene ring, the methylene protons of the piperidinyl group, and the methyl protons of the acetyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the substitution pattern on the phenyl ring. The protons of the piperidinyl group would likely appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone, the aromatic carbons, and the carbons of the piperidinyl ring.

A detailed analysis would require experimentally obtained spectra to assign specific chemical shifts and coupling patterns, which are currently unavailable in the literature.

Utilization of Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₃H₁₆ClNO), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight and elemental formula. The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of chlorine, a characteristic isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak. Analysis of the fragmentation pattern could provide further structural confirmation by identifying the loss of specific fragments, such as the acetyl group or parts of the piperidinyl ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would indicate the presence of the conjugated ketone (C=O) carbonyl group. Bands corresponding to C-H stretching of the aromatic ring and the aliphatic piperidinyl and methyl groups would also be present, typically in the 2800-3100 cm⁻¹ region. Additionally, C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ region, and a C-Cl stretching band would be observed in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of an aromatic ketone like this compound would be expected to show absorptions corresponding to π→π* and n→π* transitions. The conjugation of the carbonyl group with the substituted benzene ring would influence the wavelength of maximum absorption (λmax). The presence of the amino group (piperidyl) ortho to the carbonyl could lead to intramolecular charge transfer, potentially shifting the absorption bands.

Elemental Analysis in the Context of Compound Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For a pure sample of this compound (C₁₃H₁₆ClNO), the experimentally determined percentages of carbon, hydrogen, and nitrogen should align with the calculated theoretical values. This analysis is crucial for confirming the empirical formula of a newly synthesized compound and serves as a key indicator of its purity.

Calculated Elemental Composition for C₁₃H₁₆ClNO:

Carbon (C): 65.68%

Hydrogen (H): 6.78%

Chlorine (Cl): 14.91%

Nitrogen (N): 5.89%

Oxygen (O): 6.73%

Without published research containing the experimental data from these analytical techniques for this compound, a detailed and scientifically accurate article focusing solely on its characterization cannot be completed at this time.

Computational Chemistry and in Silico Modeling in Understanding 5 Chloro 2 1 Piperidyl Acetophenone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5'-Chloro-2'-(1-piperidyl)acetophenone, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Researchers utilize sophisticated algorithms to fit the three-dimensional structure of this compound into the binding site of a target protein. These simulations can reveal crucial details about the ligand-target interactions, such as:

Binding Affinity: The predicted free energy of binding provides a quantitative measure of the strength of the interaction between the compound and its target.

Interaction Types: Docking studies can identify the specific types of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Key Residues: The simulations highlight the key amino acid residues within the target's binding pocket that are essential for the interaction with this compound.

While specific docking studies for this compound are not widely published, the general methodology would involve preparing the 3D structure of the compound and docking it against a library of known protein targets to identify potential hits. The results of such a virtual screening could then guide further experimental validation.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Following the static snapshot provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. By simulating the movements of atoms and molecules, MD provides insights into the conformational stability of this compound when bound to its target and the dynamics of their interaction.

Key information derived from MD simulations includes:

Conformational Stability: MD simulations can assess whether the binding pose predicted by docking is stable over a simulated period, typically nanoseconds to microseconds. This helps to validate the initial docking results.

Interaction Dynamics: These simulations can reveal fluctuations in the interactions between the compound and the target protein, providing a more realistic picture of the binding event.

Binding Free Energy Calculations: More advanced MD techniques, such as MM-PBSA and MM-GBSA, can be used to calculate the binding free energy with higher accuracy than docking scores alone.

The application of MD simulations to the this compound-target complex would provide a deeper understanding of the binding mechanism and the stability of the interaction, which is crucial for rational drug design.

Prediction of Pharmacokinetic and Pharmacodynamic Parameters through Computational Approaches

In silico tools play a vital role in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, which are critical components of its pharmacokinetic and pharmacodynamic profile. For this compound, these computational models can forecast its behavior in a biological system, helping to identify potential liabilities early in the drug discovery process.

Various computational models can predict key parameters, including:

Parameter Predicted Property
Absorption Oral bioavailability, intestinal absorption, and blood-brain barrier permeability.
Distribution Plasma protein binding and volume of distribution.
Metabolism Sites of metabolism by cytochrome P450 enzymes.
Excretion Likelihood of renal or hepatic clearance.
Toxicity Potential for cardiotoxicity, hepatotoxicity, and other adverse effects.

These predictions are based on the chemical structure of this compound and are derived from quantitative structure-activity relationship (QSAR) models and other machine learning algorithms trained on large datasets of known compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure and reactivity of a molecule. For this compound, these calculations can elucidate properties that are not accessible through classical molecular mechanics methods.

Key aspects explored through quantum chemical calculations include:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity and its ability to participate in chemical reactions.

Electrostatic Potential: Mapping the electrostatic potential onto the molecular surface can identify electron-rich and electron-poor regions, which are important for intermolecular interactions.

Chemical Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to predict the molecule's reactivity.

These theoretical calculations provide a detailed picture of the electronic properties of this compound, which can be correlated with its biological activity and metabolic fate.

Structure Activity Relationship Sar Studies of 5 Chloro 2 1 Piperidyl Acetophenone Analogs

Impact of Substituent Modifications on Biological Activities

The biological activity of 5'-Chloro-2'-(1-piperidyl)acetophenone analogs is significantly influenced by the nature, position, and size of substituents on the acetophenone (B1666503) ring. Research has demonstrated that both electron-donating and electron-withdrawing groups can modulate the efficacy of these compounds. The position of these substituents also plays a critical role in determining the biological response.

Systematic modifications of the acetophenone ring have revealed key insights into the SAR of this class of compounds. For instance, the introduction of different substituents at various positions can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Studies on related acetophenone derivatives have shown that spatial, electronic, and topological descriptors predominantly influence their antibacterial activity. For example, compounds with 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro acetophenone moieties have demonstrated significant antibacterial properties researchgate.net.

In a study evaluating 5-chloro-1-(4-piperidyl)-2-benzimidazolinone analogs with variable substituents on an acetophenone ring, it was found that these modifications significantly affected their in vitro phosphodiesterase and α-glucosidase inhibitory potential. The size of the substituent, as well as its electron-donating or withdrawing effect and its position on the acetophenone, were all found to be important factors influencing the activity researchgate.net.

Table 1: Effect of Acetophenone Ring Substituents on Biological Activity

Compound ID Substituent on Acetophenone Ring Biological Activity (IC50, µM) Target
Analog 1 4-Methyl - Antibacterial
Analog 2 2-Hydroxy - Antibacterial
Analog 3 3-Bromo - Antibacterial
Analog 4 4-Ethoxy - Antibacterial
Analog 5 3-Nitro - Antibacterial
Analog 6 4-Nitro - Antibacterial
Analog 7 Unsubstituted 441±10.3 α-glucosidase
Analog 8 Substituted 205.4±3.56 α-glucosidase
Analog 9 Substituted 101±6.7 α-glucosidase
Analog 10 Unsubstituted 187.33±3.3 Phosphodiesterase-I
Analog 11 Substituted 89.6±1.50 Phosphodiesterase-I

Data for analogs 1-6 is qualitative, indicating significant activity. Data for analogs 7-12 is quantitative from a study on related benzimidazolinone derivatives researchgate.netresearchgate.net.

Stereochemical Influences on Molecular Recognition and Activity

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For compounds with chiral centers, enantiomers can exhibit significantly different potencies, efficacies, and even different types of biological activity. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often have specific binding pockets that preferentially interact with one stereoisomer over another.

In the context of this compound and its analogs, the presence of stereogenic centers can profoundly impact their molecular recognition by biological targets. The construction and control of these stereogenic structures are fundamental in medicinal chemistry to enhance therapeutic outcomes. While natural products form stereoisomers through complex biosynthetic pathways involving selective enzymes, medicinal chemists can control the stereogenic structure of synthetic molecules through chemical synthesis and purification techniques mdpi.com.

The stereochemical course of reactions involving analogs can be influenced by both the glycosyl donor and acceptor, highlighting the complexity of predicting the final stereochemistry of a molecule. While general trends may be difficult to establish, the structure of the reactants plays a major role in determining the stereochemistry of the coupling reaction nih.gov. The specific stereochemical configuration of this compound analogs can lead to differential binding affinities and functional activities at their biological targets.

Role of the Piperidyl Moiety in Target Interaction and Efficacy

Modifications to the piperidyl moiety can lead to significant changes in biological activity. For example, substitution on the piperidine (B6355638) ring can alter the compound's lipophilicity, polarity, and steric profile. In a series of N-substituted phenyldihydropyrazolones, it was found that substituting the piperidine with apolar moieties such as aryl or benzyl rings led to the most active compounds against Trypanosoma cruzi amastigotes. Conversely, the introduction of more polar substituents on the piperidine generally resulted in compounds with lower activity frontiersin.org. This highlights the importance of the physicochemical properties of the piperidyl substituent in determining biological efficacy.

The piperazine ring, which is structurally related to the piperidine ring, is also recognized as a privileged structure in drug discovery due to its wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects nih.gov. The nitrogen atoms in the piperazine ring can improve the pharmacokinetic properties of drug candidates by increasing water solubility, which is crucial for bioavailability nih.gov.

Table 2: Influence of Piperidine Substituents on Biological Activity of Phenylpyrazolone Analogs

Compound ID Piperidine Substituent cLogP Activity (pIC50)
Analog 13 Imidazole 2.3 Low
Analog 14 Succinimide 0.9 Low
Analog 15 Morpholine 1.6 Low
Analog 16 Sulphonamide 3.8 High
Analog 17 Urea 4.0 High
Analog 18 β-alcohol 3.8/3.9 High
Analog 19 3-cyanophenyl - 5.7
Analog 20 4-methylbenzoate - 5.7
Analog 21 methyl-5-picolinate - 5.7

Data from a study on N-substituted phenyldihydropyrazolones with a piperidine linker frontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. These models are built using molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features.

For acetophenone derivatives, QSAR studies have successfully been used to develop predictive models for their antibacterial activity. These models have shown that spatial, electronic, and topological descriptors are key influencers of activity researchgate.net. Similarly, QSAR analysis has been applied to various classes of compounds, including benzimidazole derivatives, to predict their inhibitory activity against microorganisms like Pseudomonas aeruginosa nih.gov.

The development of reliable QSAR models involves several steps, including data set selection, calculation of molecular descriptors, model building using statistical methods like multiple linear regression (MLR), and model validation. A well-validated QSAR model can be a powerful tool in the drug discovery process, enabling the rational design of new compounds with improved biological properties researchgate.netnih.gov. For example, QSAR findings have guided the design of new 2-aminothiazole sulfonamide derivatives with enhanced antioxidant activities excli.de.

Mechanistic Investigations and Biological Target Interactions in Preclinical Research Models

Enzyme Inhibition Potentials of 5'-Chloro-2'-(1-piperidyl)acetophenone and Related Derivatives

A thorough review of available scientific literature did not yield specific data on the enzymatic inhibition potential of this compound. The following sections detail the areas where information was sought.

Phosphodiesterase and α-Glucosidase Inhibitory Activities

No published studies were identified that investigated the inhibitory effects of this compound on phosphodiesterase (PDE) or α-glucosidase enzymes. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, and their inhibition can modulate various signaling pathways. nih.govnih.gov α-Glucosidase inhibitors, on the other hand, are involved in carbohydrate metabolism and are targets for managing hyperglycemia. nih.gov While there is extensive research on various compounds as inhibitors for these enzymes, data for this compound is not available in the public domain.

Acetylcholinesterase and Butyrylcholinesterase Modulation

There is no available research data on the modulatory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). These enzymes are critical in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE and BChE is a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.netnih.govnih.gov However, the interaction of this compound with these enzymes has not been reported.

Inhibition of Fat Mass and Obesity Associated Protein (FTO) and Related Enzymes

Specific studies on the inhibitory activity of this compound against the fat mass and obesity-associated protein (FTO) are not present in the current body of scientific literature. FTO is an RNA demethylase and a target of interest for therapeutic development in metabolic diseases. sygnaturediscovery.comnih.gov While various small molecules have been identified as FTO inhibitors, the potential of this compound in this regard remains uninvestigated. nih.govresearchgate.netresearchgate.net

Cytochrome P450 (CYP) Isoform Inhibition

No data could be found regarding the inhibitory effects of this compound on any cytochrome P450 (CYP) isoforms. The CYP enzyme family plays a crucial role in the metabolism of a wide range of xenobiotics and endogenous compounds. nih.govnih.gov Understanding the inhibitory potential of a compound against CYP isoforms is important for assessing potential drug-drug interactions. However, such studies have not been published for this compound.

Other Enzymatic Target Modulations

A comprehensive search for the modulation of other enzymatic targets by this compound did not yield any relevant findings.

Cellular Pathway Modulation and Molecular Mechanisms in In Vitro Systems

There is a lack of published research on the modulation of cellular pathways and the molecular mechanisms of action for this compound in in vitro systems. Investigations into how this compound may affect cellular signaling cascades, gene expression, or other molecular processes have not been reported in the scientific literature.

Induction of Apoptosis in Cancer Cell Lines

Research has explored the pro-apoptotic effects of compounds structurally related to this compound in various cancer cell lines. For instance, novel piperidone compounds have been shown to induce apoptosis, a form of programmed cell death, in human prostate and lymphoma cancer cell lines. nih.gov The mechanism of action involves the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of caspase-3/7, key executioners of apoptosis. nih.gov These findings suggest that the intrinsic apoptotic pathway is triggered by these compounds. nih.gov

Further studies on other related piperidone derivatives have demonstrated their ability to cause DNA fragmentation, a hallmark of apoptosis, as evidenced by an increase in the sub-G0/G1 cell population in lymphoma and colon cancer cell lines. nih.gov Some piperidones have also been found to act as proteasome inhibitors, increasing the levels of poly-ubiquitinated proteins, which can contribute to apoptotic cell death. nih.gov In triple-negative breast cancer cells, acetophenone (B1666503)/piperazin-2-one hybrids have been shown to selectively induce DNA damage, leading to the accumulation of γH2AX and p53, proteins involved in DNA repair and apoptosis. nih.gov

Interference with Cell Proliferation and Growth

Compounds with a piperidine (B6355638) moiety have demonstrated significant anti-proliferative effects across a range of human cancer cell lines. Studies on novel piperidones revealed cytotoxic activity against breast, pancreatic, leukemia, lymphoma, and colon cancer cells, with cytotoxic concentrations in the low micromolar to nanomolar range. nih.govresearchgate.net This inhibition of proliferation is often linked to the induction of apoptosis and cell cycle arrest. researchgate.net

For example, a piperidone derivative designated PTA-1 was found to arrest cells in the S and G2/M phases of the cell cycle. researchgate.net This cell cycle disruption prevents cancer cells from dividing and growing. Further investigation into the mechanism revealed that PTA-1 disrupts microtubule organization and inhibits tubulin polymerization, a process crucial for cell division. researchgate.net Similarly, studies with 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride showed that it inhibits the proliferation of L1210, human epidermoid No. 2, and Adenocarcinoma 755 cells, causing an accumulation of cells in the G2 phase of the cell cycle. nih.gov

Interaction with Specific Receptors and Biological Targets

The interaction of piperidine-containing compounds with specific biological targets is a key area of investigation. One notable example is the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), a potent and selective antagonist for the CB1 cannabinoid receptor. nih.gov Molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the binding of this and related compounds to the receptor. nih.gov These studies suggest that specific structural features, such as the N1 aromatic ring, play a dominant role in the steric binding interaction with the CB1 receptor. nih.gov

In the context of cancer, acetophenone/piperazin-2-one hybrids have been found to reduce the phosphorylation level of p38 and the expression of HSP70. nih.gov The inhibition of these proteins can prevent the repair of DNA damage, ultimately leading to cell death. nih.gov

Evaluation of Biological Activities in Relevant Preclinical Models

Anti-ulcer Activity in Animal Models

The gastroprotective effects of compounds containing a piperidine or related heterocyclic scaffold have been evaluated in animal models of gastric ulcers. For instance, a Schiff base, 2'-(5-Chloro-2-hydroxybenzylidene) benzenesulfanohydrazide, demonstrated significant preventive activity against ethanol-induced gastric mucosal lesions in rats. ajol.info Oral administration of this compound prior to ethanol insult resulted in a substantial inhibition of gastric lesion formation. ajol.info

The mechanisms underlying the anti-ulcer activity of related compounds often involve the enhancement of mucosal defense factors. Studies on other natural and synthetic compounds have shown that they can protect the gastric mucosa by increasing mucus production, modulating the levels of pro-inflammatory cytokines, and exhibiting antioxidant activity. nih.govresearchgate.net For example, some agents have been shown to stimulate nitric oxide production and decrease the activity of myeloperoxidase, an enzyme involved in inflammation. nih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

Derivatives of this compound and related structures have been investigated for their antimicrobial properties. For example, transition metal complexes of N-(5-chloro-2-hydroxyacetophenone)-N'-(2-hydroxyacetophenone)-ethylenediamine have shown good antimicrobial activities against bacteria such as Staphylococcus aureus, Bacillus subtilis, Salmonella typhimurium, and Escherichia coli, as well as fungi like Aspergillus oryzae and Fusarium species. researchgate.net

Furthermore, N-acetophenonylidene-5-chlorodiphenylamine-2-carboxylic acid hydrazides have been synthesized and screened for their antiviral and antibacterial activities. nih.gov These compounds exhibited significant antiviral activity against gomphrena mosaic virus and some protection against Ranikhet disease virus. nih.gov They also showed notable antibacterial activity, particularly against Bacillus subtilis. nih.gov The antimicrobial activity of Schiff bases derived from halogenohydroxy substituted acetophenones has also been reported. researchgate.net

Anti-inflammatory and Antioxidant Research

The anti-inflammatory and antioxidant potential of piperidine-containing compounds has been a focus of research. Piperine, an alkaloid from Piper species, is a well-studied example that possesses both anti-inflammatory and antioxidant properties. nih.gov It has been shown to protect against oxidative damage by scavenging free radicals and reactive oxygen species. nih.gov The anti-inflammatory effects of piperine are partly attributed to its ability to inhibit NF-κB activation. nih.gov

While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited in the provided context, the structural similarities to compounds like piperine suggest a potential for such activities. The evaluation of related Schiff bases and other derivatives in preclinical models would be necessary to confirm these properties.

Antimalarial and Antileishmanial Research

Extensive searches of publicly available scientific literature and chemical databases did not yield any specific studies on the antimalarial or antileishmanial activity of the compound This compound . While research exists on the antiprotozoal activities of broader classes of compounds such as acetophenones and piperidine derivatives, no dedicated research focusing on this particular chemical entity in the context of malaria or leishmaniasis has been identified.

Consequently, there are no detailed research findings, mechanistic investigations, or biological target interaction studies to report for This compound in preclinical models of malaria or leishmaniasis. Data tables summarizing its efficacy, such as IC50 values against Plasmodium or Leishmania species, are not available as the compound does not appear to have been screened for these specific activities in published research.

Further research would be required to determine if This compound possesses any potential as an antimalarial or antileishmanial agent.

Emerging Research Applications and Potentials

Utility in Advanced Synthetic Organic Chemistry as a Reagent

In the realm of advanced synthetic organic chemistry, 5'-Chloro-2'-(1-piperidyl)acetophenone serves as a versatile building block. The presence of multiple reactive sites—the ketone carbonyl group, the aromatic ring activated by the chlorine atom, and the tertiary amine of the piperidine (B6355638) moiety—allows for a variety of chemical transformations.

Researchers have utilized similar α-amino ketones as precursors for the synthesis of more complex heterocyclic systems. The ketone functionality can undergo reactions such as aldol (B89426) condensations, Mannich reactions, and various cyclization reactions. For instance, the related compound 2'-(1-Piperidinyl)acetophenone can be synthesized by the reaction of 2'-fluoroacetophenone (B1202908) with piperidine in the presence of a base like potassium carbonate. A similar nucleophilic aromatic substitution pathway can be envisaged for the synthesis of this compound, likely starting from 2',5'-dichloroacetophenone (B105169) or 5'-chloro-2'-fluoroacetophenone and piperidine.

The chloro- and piperidyl-substituted aromatic ring can also participate in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the introduction of further complexity and the construction of elaborate molecular architectures. The utility of chloro-substituted acetophenones as precursors in the synthesis of novel compounds has been demonstrated in the preparation of various heterocyclic structures. For example, chloro-containing acetophenones have been used to synthesize chlorinated hybrid molecules with potential topoisomerase inhibitory activity. nih.gov

A general synthetic route to a related compound is outlined below:

Reactant 1Reactant 2ReagentsProduct
2'-FluoroacetophenonePiperidineK₂CO₃, DMSO2'-(1-Piperidinyl)acetophenone

This table illustrates a synthetic pathway to a structurally similar compound, suggesting a potential route to this compound by using an appropriately chlorinated starting material.

Contributions to Medicinal Chemistry Research and Drug Discovery Leads

The structural motifs present in this compound are of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties and its ability to interact with various biological targets. The chloro-substitution can enhance metabolic stability and membrane permeability, and can also influence the binding affinity of the molecule to its target.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the combination of a substituted acetophenone (B1666503) and a piperidine ring is found in molecules with diverse pharmacological activities. For example, derivatives of piperidine are key components in drugs targeting the central nervous system, and have also been investigated for their potential as anticancer and antimicrobial agents.

The broader class of chloro-containing heterocyclic compounds has been extensively reviewed for its importance in pharmaceuticals. nih.gov Chlorine is a key element in numerous drugs used to treat a wide array of diseases. nih.gov Furthermore, G-protein-coupled receptor 119 (GPR119) agonists containing a chloro-substituted pyridone and a piperidine moiety have been identified as potential treatments for type 2 diabetes. nih.gov This highlights the potential for molecules like this compound to serve as leads in the discovery of new therapeutic agents.

Exploration in Material Science Applications

The potential applications of this compound are also being explored in the field of material science. The aromatic and heterocyclic components of the molecule suggest its potential use as a building block for novel organic materials with interesting photophysical or electronic properties.

Substituted acetophenones can be used to synthesize chalcones, which are known to have applications in nonlinear optics and as fluorescent probes. The presence of the electron-donating piperidine group and the electron-withdrawing chlorine atom could impart interesting charge-transfer characteristics to derivatives of this compound, which is a desirable property for various organic electronic materials. While direct applications of this compound in material science are still in the exploratory phase, the fundamental structural features suggest a promising avenue for future research and development of new functional materials.

Concluding Perspectives and Future Directions in Research

Unaddressed Research Questions and Methodological Challenges

The primary challenge concerning 5'-Chloro-2'-(1-piperidyl)acetophenone is the complete lack of empirical data. Consequently, the most fundamental research questions remain unanswered. Initial investigations would need to focus on establishing a baseline of knowledge.

Key Unaddressed Questions:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce high-purity this compound? A potential route could involve the nucleophilic substitution of a halogen at the 2'-position of a chloroacetophenone with piperidine (B6355638), a method documented for similar compounds like 2'-(1-Piperidinyl)acetophenone chemicalbook.com. However, the feasibility, reaction conditions, and yield for this specific chloro-substituted variant need to be determined.

Physicochemical Properties: What are the compound's fundamental properties, such as solubility, melting point, stability, and lipophilicity (LogP)? These parameters are crucial for any future pharmacological and toxicological studies.

Biological Activity: Does the compound exhibit any significant biological activity? Broad-based initial screening against various cell lines and receptor panels is necessary to identify potential therapeutic areas.

Structure and Conformation: What is the precise three-dimensional structure and preferred conformation of the molecule? X-ray crystallography and NMR spectroscopy would be essential to confirm its structure and understand its stereochemistry.

Methodological Challenges: The synthesis itself presents the first hurdle. The reactivity of the starting materials and the potential for side reactions could complicate the production and purification process. Developing a robust analytical methodology to confirm the structure and assess purity is a critical first step. Furthermore, without any preliminary data, designing a rational screening strategy to uncover biological activity is a significant challenge, necessitating a broad and resource-intensive approach.

Research Phase Objective Key Methodologies Anticipated Challenges
Synthesis & Analytics Establish a reliable method to produce and characterize the compound.Nucleophilic substitution, Chromatography (HPLC, GC), Spectroscopy (NMR, MS), X-ray Crystallography.Optimizing reaction yield, developing purification protocols, unambiguous structural confirmation.
Physicochemical Profiling Determine fundamental chemical properties.Solubility assays, Differential Scanning Calorimetry (DSC), LogP determination.Ensuring compound stability during measurements.
Biological Screening Identify any potential bioactivity.High-throughput screening (HTS) against cancer cell lines, receptor binding assays, antimicrobial assays.Lack of a defined target requires broad, non-specific screening.

Potential for Novel Therapeutic Target Identification and Lead Optimization

The chemical architecture of this compound provides logical starting points for hypothesizing its potential therapeutic value. Its structural components are prevalent in a multitude of pharmacologically active agents encyclopedia.pubnih.govresearchgate.net.

Piperidine Moiety: The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable properties such as improved potency, selectivity, and pharmacokinetic profiles nih.govresearchgate.net. It is a core component of drugs targeting the central nervous system, as well as anticancer agents encyclopedia.pubnih.gov. For instance, piperidine derivatives have been investigated for their role in targeting androgen receptors in prostate cancer and inhibiting cyclin-dependent kinases (CDK2) nih.govresearchgate.net.

Acetophenone (B1666503) Core: Acetophenones are versatile precursors in the synthesis of various heterocyclic compounds and have been identified as scaffolds for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects researchgate.netresearchgate.netnih.gov.

Chlorine Substitution: The presence of a chlorine atom can significantly modulate a molecule's electronic properties and its ability to interact with biological targets. Halogenation is a common strategy in drug design to enhance binding affinity and improve metabolic stability nih.gov.

Given this background, initial screening of this compound could logically focus on therapeutic areas such as oncology, neurodegenerative diseases, and inflammation. Should any promising activity (a "hit") be discovered, the compound would become a "lead" for further optimization. The process of lead optimization would involve systematically modifying the molecule's structure to enhance its desirable properties danaher.com.

Potential Lead Optimization Strategies:

Aromatic Ring Substitution: The position and nature of the chloro substituent could be varied, or additional groups could be introduced on the phenyl ring to probe structure-activity relationships (SAR).

Piperidine Ring Modification: The piperidine ring could be substituted or replaced with other nitrogen-containing heterocycles (e.g., morpholine, piperazine) to fine-tune activity and physicochemical properties.

Structural Moiety Known Pharmacological Relevance Potential Therapeutic Targets for Screening
Piperidine CNS activity, anticancer, anti-inflammatory encyclopedia.pubnih.govSigma receptors, Cyclin-dependent kinases (CDKs), Androgen Receptor researchgate.netrsc.org
Acetophenone Anticancer, antioxidant, precursor for heterocycles researchgate.netnih.govKinases, enzymes involved in oxidative stress
Chloro-substituent Enhances binding affinity, improves metabolic stability nih.govModulates interaction with target protein binding pockets

Integration of Advanced Technologies in Future Studies

Future research on this compound would benefit immensely from the integration of modern drug discovery technologies. These tools can accelerate the research process, reduce costs, and provide deeper insights into the compound's behavior nih.govacs.org.

Computational Chemistry: Before embarking on chemical synthesis, in silico methods can predict the compound's drug-likeness, potential biological targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties nih.govclinmedkaz.org. Molecular docking simulations could model interactions with known protein structures, helping to prioritize which biological assays to perform.

High-Throughput Screening (HTS): Once synthesized, HTS technologies allow for the rapid screening of the compound against thousands of biological targets simultaneously, providing a comprehensive initial profile of its activity.

Advanced Synthesis and Modification: Recent breakthroughs in synthetic chemistry, such as C-H activation, offer novel ways to modify core structures like ketones scripps.edu. This technology could be employed in the lead optimization phase to create a diverse library of derivatives of this compound for SAR studies, potentially streamlining a process that was previously complex scripps.edu.

Proteomics and Metabolomics: If the compound shows significant cellular activity, "omics" technologies can be used to understand its mechanism of action by studying its effects on cellular proteins and metabolic pathways.

Q & A

Basic Research Questions

Q. What is the standard synthetic protocol for 5'-Chloro-2'-(1-piperidyl)acetophenone, and what key reagents are involved?

  • Answer : The compound is synthesized via a Mannich reaction involving acetophenone, formaldehyde, and piperidine hydrochloride. A Grignard reagent derived from 5-chloro-2-norbornene and magnesium is critical for introducing the chloro-substituted bicyclic moiety. The reaction proceeds in benzene/ether under controlled conditions . Key characterization includes monitoring reaction progress via TLC and isolating the product via solvent evaporation.

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidyl and acetophenone moieties. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ketones and amines. X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the common side reactions during synthesis, and how are they mitigated?

  • Answer : Over-alkylation of the piperidine ring or incomplete Grignard addition are typical side reactions. Mitigation strategies include stoichiometric control of reagents, inert atmosphere maintenance, and stepwise temperature adjustments (e.g., slow addition of Grignard reagent at 0–5°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the Grignard addition step?

  • Answer : Yield optimization involves:

  • Solvent selection : Ethers (THF, diethyl ether) enhance Grignard reactivity.
  • Temperature control : Gradual warming from 0°C to room temperature minimizes exothermic side reactions.
  • Catalyst use : Lewis acids like CeCl₃ can accelerate sluggish additions .

Q. What mechanistic insights explain the compound’s potential pharmacological activity?

  • Answer : The piperidine and acetophenone groups may interact with biological targets (e.g., neurotransmitter receptors or enzymes) via hydrogen bonding or hydrophobic interactions. Computational docking studies and in vitro binding assays (e.g., radioligand displacement) are used to map interactions. Pharmacokinetic studies assess metabolic stability via cytochrome P450 assays .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • Answer : Chlorine at the 5' position enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with fluoro or bromo analogs using SAR (Structure-Activity Relationship) models reveal halogen-dependent potency shifts in antimicrobial or CNS activity screens .

Q. What analytical approaches resolve contradictions in reported spectral data for derivatives?

  • Answer : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. Standardization using deuterated solvents (e.g., CDCl₃) and 2D NMR techniques (HSQC, HMBC) clarifies connectivity. Cross-validation with high-resolution MS ensures molecular formula accuracy .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Answer : Accelerated stability studies involve:

  • pH profiling : Incubation in buffers (pH 1–12) at 37°C, with HPLC monitoring degradation.
  • Thermal analysis : TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) identify decomposition thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.